molecular formula C15H19ClN2O2 B4428364 N-(sec-butyl)-1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(sec-butyl)-1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B4428364
M. Wt: 294.77 g/mol
InChI Key: OQZUQIGVQGMEBG-UHFFFAOYSA-N
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Description

N-(sec-butyl)-1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic organic compound that belongs to the class of pyrrolidinecarboxamides This compound is characterized by the presence of a sec-butyl group, a chlorophenyl group, and a pyrrolidine ring with a ketone and carboxamide functional group

Properties

IUPAC Name

N-butan-2-yl-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c1-3-10(2)17-15(20)11-7-14(19)18(9-11)13-6-4-5-12(16)8-13/h4-6,8,10-11H,3,7,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZUQIGVQGMEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-amino acid or a γ-lactam.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a chlorobenzene derivative.

    Attachment of the sec-Butyl Group: The sec-butyl group can be attached via an alkylation reaction using a suitable alkylating agent.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(sec-butyl)-1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Influencing biochemical pathways by altering the activity of key proteins.

Comparison with Similar Compounds

N-(sec-butyl)-1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide can be compared with other similar compounds, such as:

    N-(sec-butyl)-1-(3-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide: Similar structure but with a fluorine atom instead of chlorine.

    N-(sec-butyl)-1-(3-bromophenyl)-5-oxo-3-pyrrolidinecarboxamide: Similar structure but with a bromine atom instead of chlorine.

    N-(sec-butyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide: Similar structure but with a methyl group instead of chlorine.

These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(sec-butyl)-1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 2
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N-(sec-butyl)-1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide

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